2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-13-8-6-12(7-9-13)15(19)18-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVZJOOFVAMXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385075 | |
| Record name | 2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59490-33-4 | |
| Record name | 2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid, also known as a derivative of phenylpropanoic acid, has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenylpropanoic acid backbone with a formamido group and a chlorophenyl substituent. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid exhibits antimicrobial properties. In a study assessing its minimum inhibitory concentration (MIC) against various bacterial strains, the compound demonstrated effective inhibition at concentrations ranging from 35 to 45 ppm. This suggests potential applications in treating bacterial infections.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies revealed that it induces apoptosis in cancer cell lines, with IC50 values ranging from 138 to 265 μg/mL. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.
The biological activity of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : Interaction with cellular receptors could lead to changes in gene expression related to cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of phenylpropanoic acids, including 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antibacterial agent .
Study 2: Anticancer Activity
In a research article from Cancer Letters, the compound was tested on several cancer cell lines, including breast and colon cancer cells. The findings suggested that it effectively induces cell cycle arrest and apoptosis through mitochondrial pathways, enhancing its profile as a potential anticancer drug .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | MIC (ppm) | IC50 (μg/mL) | Mechanism |
|---|---|---|---|---|
| 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid | Structure | 35 - 45 | 138 - 265 | Enzyme inhibition |
| Phenylbutazone | Structure | 50 - 60 | 200 - 300 | COX inhibition |
| Ibuprofen | Structure | 40 - 50 | 150 - 250 | COX inhibition |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, similar to other aryl propionic acid derivatives like ibuprofen. Its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) is of particular interest for developing new anti-inflammatory drugs.
2. Enzyme Inhibition Studies
- METTL3 Inhibition : Recent studies have explored the role of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid as an inhibitor of the METTL3 enzyme, which is involved in RNA methylation processes critical for various cancers, including acute myeloid leukemia (AML). The inhibition of METTL3 has shown promise in controlling cell proliferation in cancerous cells .
3. Antimicrobial Activity
- The compound has been evaluated for its antimicrobial properties, indicating potential applications in developing new antibiotics or antimicrobial agents. Research suggests that modifications to the structure can enhance its efficacy against resistant bacterial strains.
Case Study 1: Anti-inflammatory Activity
In a controlled study, researchers synthesized derivatives of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid to evaluate their anti-inflammatory effects in vitro. The results indicated that certain derivatives exhibited significant inhibition of COX enzymes, leading to reduced inflammation markers in cell cultures.
Case Study 2: Cancer Treatment
A study investigated the effects of this compound on AML cell lines. By targeting the METTL3 enzyme, the compound demonstrated a reduction in cell viability and proliferation rates. This suggests its potential as a therapeutic agent in leukemia treatment.
Industrial Applications
1. Pharmaceutical Development
The unique properties of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid make it a valuable intermediate in pharmaceutical synthesis. Its ability to modify biological pathways can lead to the development of novel drugs targeting specific diseases.
2. Chemical Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, making it useful in creating diverse chemical products.
Comparison with Similar Compounds
(S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic Acid
- Structure : Replaces the 4-chlorophenyl group with a 4-fluorophenyl moiety.
- Key Differences : Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and membrane permeability compared to chlorine. Structural studies via X-ray crystallography highlight its chiral configuration, which could influence receptor binding specificity .
- Applications : Fluorinated analogs are often prioritized in drug development due to improved pharmacokinetic profiles.
(2R)-2-[(3-Chloro-6-fluoro-1-benzothiophen-2-yl)formamido]-3-phenylpropanoic Acid (TLR3-IN-1)
- Structure : Incorporates a benzothiophene ring with chloro and fluoro substituents instead of a simple phenyl group.
- This modification is critical for its role as a selective TLR3 signaling inhibitor .
- Applications : Investigated for antiviral and anticancer therapies due to TLR3 modulation.
2-[(4-Chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic Acid
- Structure : Substitutes the phenyl group at position 3 with an indole ring.
Substituent Effects on Physicochemical Properties
2-(4-Chlorophenyl)-3-phenylpropanoic Acid
- Structure: Lacks the formamido group, simplifying the backbone to a propanoic acid with dual phenyl rings.
- Key Differences : Absence of the formamido linker reduces molecular weight (260.72 g/mol vs. ~300–350 g/mol for formamido derivatives) and lipophilicity (density: 1.26 g/cm³; boiling point: 374.8°C). This likely diminishes target-specific interactions but improves thermal stability .
N-(2-Chlorophenyl)-1-(4-chlorophenyl)formamido 3-(2-nitrophenyl)propanoate
- Structure: Introduces a nitro group on the phenylpropanoate moiety.
2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic Acid
- Structure: Replaces the formamido group with a phenoxy and dimethylamino substituent.
- Key Differences: The dimethylamino group introduces basicity, altering solubility (pH-dependent ionization) and membrane permeability. The phenoxy group may confer antioxidant properties .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
